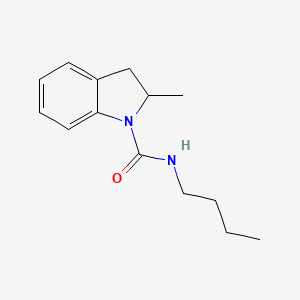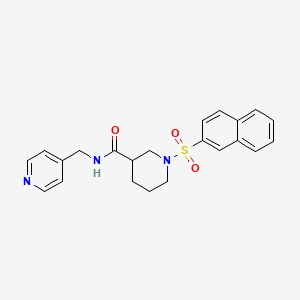![molecular formula C18H28N4O4S B5436230 N-[4-({[3-(4-morpholinyl)propyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5436230.png)
N-[4-({[3-(4-morpholinyl)propyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({[3-(4-morpholinyl)propyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide, also known as NMS-P118, is a novel small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
N-[4-({[3-(4-morpholinyl)propyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide binds to the ATP-binding site of Hsp90, inhibiting its chaperone activity and leading to the degradation of its client proteins. This results in the inhibition of multiple signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-({[3-(4-morpholinyl)propyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide for lab experiments is its specificity for Hsp90, which makes it a valuable tool for studying the role of Hsp90 in cancer and other diseases. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on N-[4-({[3-(4-morpholinyl)propyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce its toxicity. It could also investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and infectious diseases. Furthermore, it could explore the use of this compound as a tool for studying the role of Hsp90 in normal physiology and disease.
Méthodes De Synthèse
The synthesis of N-[4-({[3-(4-morpholinyl)propyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3-(4-morpholinyl)propylamine to form the intermediate compound, which is then reacted with 1-pyrrolidinecarboxylic acid to produce this compound. The overall yield of the synthesis method is around 50%.
Applications De Recherche Scientifique
N-[4-({[3-(4-morpholinyl)propyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide has been investigated for its potential therapeutic applications in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by targeting the heat shock protein 90 (Hsp90) chaperone complex, which is involved in the stabilization of many oncogenic proteins. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S/c23-18(22-10-1-2-11-22)20-16-4-6-17(7-5-16)27(24,25)19-8-3-9-21-12-14-26-15-13-21/h4-7,19H,1-3,8-15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLMCWIKRNVMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxybenzyl)-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5436150.png)
![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5436155.png)
![2-{1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5436163.png)
![2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5436169.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide](/img/structure/B5436176.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-quinolinol](/img/structure/B5436191.png)
![N-cyclopentyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5436195.png)
![3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5436202.png)
![N,N,N',N'-tetramethyl-7-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5436203.png)



![2,3,5-trimethyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5436235.png)
![(3S*,5R*)-1-(5-methylhexanoyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5436254.png)